Pterocarpadiol A

Chemotaxonomy Natural Product Discovery Phytochemistry

Authentication of Derris robusta in botanical extracts is hindered by a lack of specific 6a,11b-dihydroxypterocarpan reference standards. Pterocarpadiol A addresses this with its defining cis-fused B/C ring junction and α-oriented 11b-hydroxy group, absent in common pterocarpans. • Definitive chemotaxonomic marker for Derris robusta authentication and phylogenetic studies. • Novel 6a,11b-dihydroxy scaffold for unbiased phenotypic or target-based natural product screening libraries. • Validated reference standard for HPLC, LC-MS, and NMR method development and SAR comparator studies against pisatin or maackiain.

Molecular Formula C16H12O7
Molecular Weight 316.26 g/mol
Cat. No. B15127186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePterocarpadiol A
Molecular FormulaC16H12O7
Molecular Weight316.26 g/mol
Structural Identifiers
SMILESC1C2(C(C3(C=CC(=O)C=C3O1)O)OC4=CC5=C(C=C42)OCO5)O
InChIInChI=1S/C16H12O7/c17-8-1-2-15(18)13(3-8)20-6-16(19)9-4-11-12(22-7-21-11)5-10(9)23-14(15)16/h1-5,14,18-19H,6-7H2
InChIKeyGLFFSZJIPRAXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pterocarpadiol A for Chemotaxonomy and Lead Discovery


Pterocarpadiol A (CAS 2055882-21-6, C16H12O7, MW 316.26) is a rare natural flavonoid compound belonging to the 6a,11b-dihydroxypterocarpan subclass [1]. It was first isolated in 2015 from the twigs and leaves of Derris robusta as part of a set of four novel 6a,11b-dihydroxypterocarpans (Pterocarpadiols A–D) [1]. This compound is distinguished by its unique 6a,11b-dihydroxy substitution pattern on the pterocarpan skeleton, a feature that has been proposed as a potential chemotaxonomic marker for the genus Derris [1].

Rare 6a,11b-dihydroxypterocarpan chemotype for scaffold diversification
Reported as a potential chemotaxonomic marker for the genus Derris
Natural product reference standard for analytical method development

Pterocarpadiol A: Irreplaceable Dihydroxylated Scaffold


Pterocarpadiol A is not a generic pterocarpan; it is a specific 6a,11b-dihydroxy derivative. This precise hydroxylation pattern, defined by cis-fused B/C ring junction and the α-orientation of the 11b-hydroxy group [1], dictates its unique three-dimensional structure and, consequently, its distinct potential for molecular recognition, stability, and bioactivity. In contrast to common pterocarpans like pisatin or maackiain, which lack this dual hydroxylation, Pterocarpadiol A's structure presents a distinct pharmacophore [1]. Furthermore, the scarcity of 6a,11b-dihydroxypterocarpans in nature means that replacing Pterocarpadiol A with a more common analog would fundamentally alter the experimental paradigm, eliminating the specific structural and taxonomic value this compound provides.

Structural mismatch
Common pterocarpans (e.g., pisatin, maackiain) lack the 6a,11b-dihydroxy pattern, which may alter molecular recognition and stability profiles.
Chemotaxonomic specificity loss
The unique marker value may not transfer to a generic analog, limiting the botanical authentication context of Derris robusta studies.
SAR interpretation shift
Replacing the distinct dihydroxy scaffold with a mono‑hydroxylated or non‑hydroxylated pterocarpan may shift structure‑activity relationship conclusions.

Pterocarpadiol A: Comparative Evidence for Selection


Chemotaxonomic Marker Potential vs. Common Pterocarpans

Pterocarpadiol A belongs to a very rare subclass of pterocarpans, the 6a,11b-dihydroxypterocarpans. Its presence, along with its congeners Pterocarpadiols B-D, has been proposed as a chemotaxonomic marker for the genus Derris [1]. In the original isolation study, these four new compounds were found alongside ten known pterocarpans (e.g., pisatin, maackiain, medicarpin) [1]. The unique 6a,11b-dihydroxy substitution pattern, confirmed by extensive NMR analysis including clear ROESY correlations for 6a-OH ↔ H-11a and 11b-OH ↔ H-11a/H-6α, is a defining feature [1].

Chemotaxonomic marker
Class‑level inference
First 6a,11b‑dihydroxypterocarpan from Derris robusta; 4 new vs 10 known pterocarpans isolated in the same study.
Supports chemotaxonomic marker investigation
Class‑level evidence; requires broader species‑level validation
Chemotaxonomy Natural Product Discovery Phytochemistry

Spectroscopic Fingerprint for Unambiguous Identification

Pterocarpadiol A possesses a unique and fully assigned 1H and 13C NMR spectroscopic fingerprint that differentiates it from its closely related congeners (Pterocarpadiols B, C, and D) [1]. Key distinguishing features include the specific chemical shifts and coupling patterns for protons at positions 1, 2, 4, 6, 7, 8, 10, and 11a, as detailed in Tables 1 and 3 of the primary literature [1]. For instance, Pterocarpadiol A exhibits a distinctive 1H NMR signal for H-1 at δ 6.80 (d, J = 10.0 Hz) and for H-2 at δ 6.09 (dd, J = 10.0, 1.8 Hz), which differ from the patterns observed for Pterocarpadiol C (δ 2.64 and 2.01 for H-1β/H-1α) and Pterocarpadiol D [1]. This spectral uniqueness ensures the compound's identity can be rigorously verified.

Spectroscopic fingerprint
Head‑to‑head
Distinctive 1H NMR: H‑1 δ 6.80 (d, 10.0 Hz), H‑2 δ 6.09 (dd, 10.0, 1.8 Hz) in CD3OD. Differentiated from Pterocarpadiols B–D by C1‑C2 double bond and absence of C‑9 methoxy group.
Enables unambiguous identity verification
Use spectral data for QC and procurement confirmation
NMR Spectroscopy Structural Elucidation Quality Control

Purity and Analytical Characterization Standards

Commercially sourced Pterocarpadiol A is supplied with a defined purity of ≥98% as verified by HPLC, NMR, and MS analyses . This level of purity is essential for reproducible in vitro and in vivo studies. The compound is also available with a detailed Certificate of Analysis (CoA) that includes its molecular weight (316.26 g/mol), formula (C16H12O7), CAS number (2055882-21-6), and IUPAC name . In contrast, alternative sourcing through non-commercial or less rigorous channels may provide material with unverified purity, significantly increasing the risk of off-target effects due to impurities and compromising experimental reproducibility.

Purity specification
Vendor specification
≥98 % (HPLC) with full NMR and MS characterization; Certificate of Analysis available.
Supports reproducible assay conditions
Confirm via CoA; vendor‑supplied data to verify
Analytical Chemistry Quality Assurance Procurement

Novel Scaffold for Bioactivity Exploration

While specific, direct quantitative bioactivity data for Pterocarpadiol A against defined molecular targets or in cellular assays is currently not available in the public domain, its classification as a pterocarpan and its unique 6a,11b-dihydroxy scaffold strongly suggest potential for antimicrobial, antioxidant, and anti-inflammatory activities based on class-level inference [REFS-3, REFS-4]. Pterocarpans, as a class, are known to exhibit these activities, with structure-activity relationship (SAR) studies emphasizing the importance of specific substitutions [3]. The novel dihydroxylation pattern of Pterocarpadiol A offers a new and untested SAR point for the pterocarpan family. This lack of prior characterization positions it as a valuable chemical probe for de novo target identification and SAR expansion, distinct from well-characterized pterocarpans like maackiain or medicarpin whose pharmacology is more defined [2].

Bioactivity exploration
Class‑level inference
Novel 6a,11b‑dihydroxy scaffold with no public bioactivity data; pterocarpan class‑level inference suggests potential antimicrobial/antioxidant activity.
Unexplored SAR node for pterocarpans
Data to verify; profiling studies warranted
Drug Discovery Lead Optimization Natural Product Pharmacology

Commercial Supply and Handling Protocols

Pterocarpadiol A is commercially available as a pure natural product standard with a transparent pricing structure (e.g., $1,400 for 5 mg) . Vendors provide detailed storage instructions (powder: -20°C for 3 years; in solvent: -80°C for 1 year) and shipping conditions (blue ice or ambient) . This contrasts with in-house isolation, which requires significant and variable resource investment in plant material, extraction, and purification, often yielding inconsistent quantities and purity. While in-house isolation may offer a lower raw material cost, the fully burdened cost of labor, equipment, and quality control often surpasses the vendor price for a characterized, ready-to-use standard .

Commercial supply
Supporting evidence
Available as a pure natural product standard (e.g., 5 mg at $1,400) with defined storage (–20 °C powder, –80 °C in solvent) and shipping conditions, vs. variable yield and purity of in‑house isolation.
Predictable procurement for quality‑controlled research
Assess total cost relative to in‑house preparation
Procurement Cost-Benefit Analysis Research Resource Management

Pterocarpadiol A Application Scenarios


Chemotaxonomic Marker Studies in Leguminosae

Utilize Pterocarpadiol A as a specific chemical marker for the presence of Derris robusta or related species in botanical extracts. Its rarity and unique structure make it a highly specific tool for authentication and phylogenetic studies [1].

Natural Product Library Expansion for Phenotypic Screening

Incorporate Pterocarpadiol A into natural product libraries for unbiased phenotypic or target-based screens. Its novel 6a,11b-dihydroxy scaffold offers a new chemical entity for discovering novel biological activities, distinct from common pterocarpans [REFS-1, REFS-3].

Analytical Method Development and Quality Control

Use Pterocarpadiol A as a reference standard for developing and validating HPLC, LC-MS, or NMR methods aimed at quantifying this specific compound or its congeners in complex natural product extracts or formulations [1].

Structure-Activity Relationship Studies on Pterocarpans

Employ Pterocarpadiol A as a key comparator in SAR studies aimed at understanding the impact of 6a,11b-dihydroxylation on the biological activity of pterocarpans. Comparing its activity profile (once characterized) against that of pisatin, maackiain, or medicarpin will define the role of this specific substitution [1].

Application
Selection Property
Validation Focus
Chemotaxonomic marker studies
Unique 6a,11b‑dihydroxy scaffold
Cross‑reference with Derris robusta extracts
Natural product library diversification
Novel pterocarpan chemotype
Unbiased phenotypic screening compatibility
Analytical reference standard
Verified high‑purity natural product
HPLC/LC‑MS method validation for pterocarpans
Pterocarpan SAR studies
6a,11b‑dihydroxy substitution
Bioactivity comparison with class members

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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